molecular formula C14H9ClFN3O2 B13935805 Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate

Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate

Cat. No.: B13935805
M. Wt: 305.69 g/mol
InChI Key: LROCPVLGPOPSMX-UHFFFAOYSA-N
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Description

Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate is a complex organic compound that features a unique structure combining a benzoate ester with an imidazo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate typically involves multi-step organic reactions One common method starts with the preparation of the imidazo[4,5-b]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and aldehydes

The benzoate ester is then formed by esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid. The final step involves coupling the imidazo[4,5-b]pyridine core with the benzoate ester under conditions that promote ester bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazo[4,5-b]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying signal transduction pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate: Lacks the fluoro substituent.

    Methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate: Lacks the chloro substituent.

    Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-3-yl)benzoate: Substitution at a different position on the imidazo[4,5-b]pyridine ring.

Uniqueness

The presence of both chloro and fluoro substituents in Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate provides unique electronic properties that can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H9ClFN3O2

Molecular Weight

305.69 g/mol

IUPAC Name

methyl 4-(7-chloro-6-fluoro-1H-imidazo[4,5-b]pyridin-2-yl)benzoate

InChI

InChI=1S/C14H9ClFN3O2/c1-21-14(20)8-4-2-7(3-5-8)12-18-11-10(15)9(16)6-17-13(11)19-12/h2-6H,1H3,(H,17,18,19)

InChI Key

LROCPVLGPOPSMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=NC=C(C(=C3N2)Cl)F

Origin of Product

United States

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